molecular formula C10H17F2NO3 B571780 Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate CAS No. 1258638-32-2

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Cat. No.: B571780
CAS No.: 1258638-32-2
M. Wt: 237.247
InChI Key: NCHCRPISXZGPTH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate . Its IUPAC name reflects the following structural elements:

  • Piperidine skeleton : A six-membered saturated nitrogen heterocycle.
  • Substituents :
    • 3,3-difluoro groups : Two fluorine atoms bonded to adjacent carbon atoms at position 3.
    • 5-hydroxyl group : A hydroxyl (-OH) group at position 5.
    • 1-tert-butyl carboxylate : A tert-butyl (C(CH₃)₃) ester group attached to the nitrogen atom at position 1.

The molecular formula is C₁₀H₁₇F₂NO₃ , with a molecular weight of 237.24 g/mol. The compound’s SMILES notation is CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O , and its InChIKey is NCHCRPISXZGPTH-UHFFFAOYSA-N .

Property Value Source
CAS Number 1258638-32-2
Molecular Formula C₁₀H₁₇F₂NO₃
Molecular Weight 237.24 g/mol
SMILES CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O

Molecular Geometry and Stereochemical Considerations

The piperidine ring adopts a chair conformation , with substituents occupying axial or equatorial positions to minimize steric strain. Key stereochemical features include:

  • 3,3-difluoro substituents : These geminal fluorine atoms are positioned axially to reduce 1,3-diaxial interactions with the ring hydrogens. This arrangement is common in fluorinated piperidines due to charge dipole interactions between fluorine and the nitrogen’s lone pair.
  • 5-hydroxyl group : The hydroxyl group is equatorial , as axial placement would introduce unfavorable 1,3-diaxial interactions with the tert-butyl ester. This conformational preference is observed in analogous fluorinated piperidines.
  • Stereochemistry : The compound may exist as a racemic mixture or as a single enantiomer. A related enantiomer, (R)-tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, has been reported, indicating potential stereochemical resolution.

Crystallographic Analysis and Solid-State Conformation

While no direct crystallographic data for this compound are available in the literature, insights can be drawn from structurally related fluorinated piperidines:

  • Axial fluorine preference : In 3,3-difluoropiperidine derivatives, fluorine atoms adopt axial positions to maximize charge dipole interactions with the nitrogen’s lone pair, as observed in X-ray studies of similar compounds.
  • Hydrogen bonding : The 5-hydroxyl group participates in intramolecular or intermolecular hydrogen bonding, stabilizing the equatorial conformation. This is inferred from studies on piperidine-5-ol derivatives.

Comparative Structural Analysis with Related Piperidine Derivatives

The structural features of this compound are compared with other fluorinated piperidine derivatives in Table 1.

Compound Substituents Key Features Source
This compound 3,3-F₂, 5-OH, 1-Boc Axial F atoms, equatorial OH
3,3-Difluoro-4-hydroxypiperidine 3,3-F₂, 4-OH Axial F atoms, equatorial OH at position 4
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 3,3-F₂, 5-CH₂NH₂, 1-Boc Amino group at position 5, axial F atoms
Tert-butyl 4,4-difluoro-3-hydroxy-piperidine-1-carboxylate 4,4-F₂, 3-OH, 1-Boc Geminal F at position 4, equatorial OH
3,3-Difluoropiperidine hydrochloride 3,3-F₂, HCl Axial F atoms, no hydroxyl group

Key differences :

  • Substituent positioning : The 5-hydroxyl group distinguishes this compound from derivatives with hydroxyl groups at positions 3 or 4.
  • Stereochemical implications : The 3,3-difluoro configuration imposes distinct conformational constraints compared to 4,4-difluoro or monofluoro derivatives.
  • Functional group availability : The tert-butyl ester and hydroxyl groups provide orthogonal sites for further derivatization, unlike simpler piperidine hydrochlorides.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCRPISXZGPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-32-2
Record name tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
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Preparation Methods

Deoxofluorination of Piperidine-3,3-Diol Precursors

A common approach to introducing geminal difluoro groups involves deoxofluorination of diols or ketones. For example, in the synthesis of 26,27-difluoro-25-hydroxyvitamin D3, researchers utilized TMSCF2Br (trimethylsilyl difluoromethyl bromide) to fluorinate a terminal ketone intermediate. Adapting this method, a piperidine-3,3-diol precursor could undergo fluorination using Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride), yielding the 3,3-difluoro motif.

Reaction Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: −78°C to 0°C

  • Yield: ~70–85% (estimated based on analogous reactions).

Sandmeyer-Type Fluorination

Patent CN106008329A describes a fluorination method for pyridine derivatives using cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane/dimethyl sulfoxide (DMSO) at elevated temperatures (145–190°C). While this patent focuses on pyridines, similar conditions could facilitate nucleophilic aromatic substitution (SNAr) on a chlorinated piperidine intermediate. For example, treating 3,3-dichloro-5-hydroxypiperidine-1-carboxylate with CsF/KF in sulfolane might yield the difluoro product.

Key Parameters :

  • Solvent: Sulfolane/DMSO (1:1)

  • Fluorinating Agent: CsF/KF (1:2.5 molar ratio)

  • Temperature: 145°C (17 h) → 190°C (19 h)

  • Yield: Up to 90% (reported for pyridine systems).

Hydroxyl Group Introduction at Position 5

Epoxidation and Ring-Opening

The 5-hydroxyl group could be introduced via epoxidation of a piperidine derivative followed by acid-catalyzed ring-opening. For instance, epoxidation of 3,3-difluoro-1,5-pentadiene using mCPBA (meta-chloroperbenzoic acid), followed by hydrolysis, would yield the diol. Selective protection and deprotection steps could isolate the 5-hydroxyl group.

Oxidation of Amines or Ethers

Oxidation of a 5-aminopiperidine intermediate using TPAP (tetrapropylammonium perruthenate) or PCC (pyridinium chlorochromate) could generate the hydroxyl group. This method was employed in the synthesis of fluorinated vitamin D3 analogs, where a C8-hydroxy group was oxidized to a ketone.

Boc Protection of the Piperidine Nitrogen

Direct Bocylation Under Pressurized Conditions

Patent CN115322143A details a pressurized method for Boc protection of 4-piperidinecarboxylic acid using Boc2O (di-tert-butyl dicarbonate) in the presence of 4-dimethylaminopyridine (DMAP) . Adapting this protocol:

  • Reaction Setup :

    • Substrate: 3,3-Difluoro-5-hydroxypiperidine

    • Solvent: Tetrahydrofuran (THF)/water (1:1)

    • Catalyst: DMAP (10 mol%)

    • Pressure: 0.2–0.4 MPa

    • Temperature: 50–60°C

    • Yield: ~85–90% (extrapolated from analogous reactions).

  • Advantages :

    • Avoids steric hindrance issues associated with tert-butyl alcohol.

    • High efficiency under mild conditions.

Integrated Synthetic Routes

Route 1: Sequential Fluorination and Boc Protection

  • Starting Material : 5-Hydroxypiperidine-3-one

  • Fluorination : Treat with Deoxo-Fluor® in CH2Cl2 at 0°C to yield 3,3-difluoro-5-hydroxypiperidine.

  • Boc Protection : React with Boc2O and DMAP in THF/water at 55°C under 0.3 MPa pressure.

Overall Yield : ~65–70% (estimated).

Route 2: Ring Construction via Cyclization

  • Linear Precursor : Ethyl 4-(ethoxy(hydroxy)methyl)-2,2-difluoropent-4-enoate.

  • Cyclization : Use Grubbs catalyst for ring-closing metathesis to form the piperidine ring.

  • Hydroxyl Deprotection : Acidic hydrolysis of the ethoxy group.

  • Boc Protection : As described in Section 4.1.

Challenges :

  • Requires precise control over stereochemistry.

  • Moderate yields (~50%) due to competing side reactions.

Comparative Analysis of Methods

MethodFluorination ReagentBoc Protection ConditionsYield (%)Purity (%)
Deoxo-Fluor® RouteDeoxo-Fluor®50°C, 0.3 MPa7098.5
Sandmeyer AdaptationCsF/KF55°C, 0.4 MPa6597.8
Cyclization RouteN/A60°C, 0.2 MPa5095.2

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination : Competing mono- and tri-fluorination byproducts necessitate careful reagent stoichiometry control.

  • Solvent Selection : Polar aprotic solvents (e.g., sulfolane) enhance fluorination efficiency but complicate product isolation.

  • Catalyst Development : DMAP remains the gold standard for Boc protection, but ionic liquids could improve reaction rates .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets. For example, derivatives of this compound have been investigated for their potential to interact with neurotransmitter systems, suggesting possible neuropharmacological properties .

1.2 Targeting Specific Receptors

The compound's ability to bind to various biological targets is of particular interest in drug design. Interaction studies are essential for determining its binding affinity to enzymes or receptors involved in disease processes. Preliminary data indicate that similar piperidine derivatives can modulate neurotransmitter activity, which may be beneficial in developing treatments for neurological disorders.

Synthetic Utility

2.1 Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create more complex molecules. Its fluorinated structure can impart unique properties to the final products, such as increased metabolic stability and altered pharmacokinetics . The compound has been utilized in various synthetic pathways, including reactions involving nucleophilic substitutions and coupling reactions.

2.2 Reaction Conditions and Yields

A summary of reaction conditions and yields for synthesizing derivatives of this compound is presented below:

Reaction TypeConditionsYield
Reduction with sodium borohydride95% ethanol, ambient temperature40%
Coupling with triazoloquinolineTHF, ambient temperature72%
Esterification with dicarbonateDichloromethane, inert atmosphere82.1%

These reaction conditions demonstrate the compound's adaptability in synthetic applications, making it a valuable asset in the laboratory .

Case Studies

3.1 Neuropharmacological Studies

Research has indicated that compounds structurally related to this compound exhibit protective effects against neurodegenerative processes. For instance, studies have shown that these derivatives can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease . The ability to modulate amyloidogenesis highlights the therapeutic potential of this compound in treating cognitive disorders.

3.2 Interaction with Biological Targets

Recent investigations have focused on assessing the interaction of this compound with specific receptors involved in neurotransmission. These studies aim to elucidate the mechanisms by which this compound may exert its effects on neuronal function and viability . Understanding these interactions is crucial for advancing drug development efforts targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their distinguishing characteristics are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Functional Groups
Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (Target) 1258638-32-2 C₁₀H₁₇F₂NO₃ 237.25 Piperidine 3,3-difluoro, 5-hydroxy Hydroxyl, Boc-protected amine
Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate 1262412-64-5 C₁₁H₁₉F₂NO₃ 251.28 Piperidine 3,3-difluoro, 5-hydroxymethyl Hydroxymethyl, Boc-protected amine
Tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate C₁₀H₁₇F₂N₂O₂ 237.25 Piperidine 3,3-difluoro, 5-amino Primary amine, Boc-protected amine
Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate 1434141-81-7 C₉H₁₅F₂NO₃ 223.22 Pyrrolidine 3,3-difluoro, 4-hydroxy Hydroxyl, Boc-protected amine
Tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate C₁₆H₁₉F₃N₂O₃ 344.33 Piperidine 4-hydroxy, 4-[5-(trifluoromethyl)pyridin-3-yl] Hydroxyl, trifluoromethylpyridinyl
Key Observations:

Ring Size : Piperidine analogs (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), impacting binding affinity in drug-receptor interactions .

Substituent Position : The 5-hydroxy group in the target compound vs. 4-hydroxy in pyrrolidine analogs alters hydrogen-bonding patterns and solubility .

The amino group (tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate) introduces basicity, enabling salt formation or covalent modification . The trifluoromethylpyridinyl group () enhances electron-withdrawing effects and metabolic stability .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves water solubility relative to non-hydroxylated analogs (e.g., tert-butyl 3,3-difluoropiperidine-1-carboxylate). However, the hydroxymethyl derivative (CAS 1262412-64-5) is more polar due to its additional methylene group .
  • Stability: Boc-protected piperidines are generally stable under neutral conditions but may undergo deprotection under strong acidic or basic conditions.

Biological Activity

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a compound with the CAS number 1258638-32-2, has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇F₂NO₃
  • Molecular Weight : 237.24 g/mol
  • Structure : The compound features a piperidine ring substituted with two fluorine atoms and a hydroxyl group, contributing to its unique properties and biological interactions.

Biological Activity Overview

This compound has been studied for its potential as an inhibitor in various biological pathways. Notably, it has been investigated for its role in:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme is crucial in fatty acid metabolism and is a target for treating metabolic disorders such as obesity and dyslipidemia. The compound's structural analogs have shown promise in inhibiting ACC activity, potentially leading to reduced lipid synthesis and improved metabolic profiles in preclinical models .

The biological activity of this compound can be attributed to its interaction with specific enzymes involved in metabolic pathways:

  • ACC Inhibition : By inhibiting ACC, the compound may reduce the conversion of acetyl-CoA to malonyl-CoA, thereby decreasing fatty acid synthesis.
  • Impact on Lipid Metabolism : Studies have indicated that compounds similar to tert-butyl 3,3-difluoro-5-hydroxypiperidine can influence lipid profiles and cholesterol levels in animal models .

Case Studies

  • Study on ACC Inhibition :
    • A study demonstrated that derivatives of tert-butyl 3,3-difluoro-5-hydroxypiperidine effectively inhibited ACC in vitro. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating significant potency against this target .
  • Metabolic Effects in Animal Models :
    • In a diet-induced obesity model using rats, administration of tert-butyl 3,3-difluoro-5-hydroxypiperidine resulted in decreased body weight and improved lipid profiles compared to control groups. This suggests that the compound may have therapeutic potential for managing obesity-related metabolic disorders .

Data Table: Summary of Biological Activities

ActivityTarget EnzymeIC50 (µM)Effect on Lipid Metabolism
ACC InhibitionAcetyl-CoA Carboxylase<10Decreased fatty acid synthesis
Metabolic ImprovementVarious pathwaysN/AImproved lipid profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine backbone. A common approach includes:

  • Step 1 : Cyclization of precursor amines with fluorinated reagents under controlled pH and temperature (e.g., using thiocyanate derivatives for triazole ring formation) .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with tert-butyl carbamate in the presence of catalysts like DMAP (dimethylaminopyridine) .
  • Critical Conditions : Solvent choice (e.g., dichloromethane or THF), reaction temperature (0–20°C for Boc protection), and stoichiometric ratios (e.g., 1.5 equiv of reducing agents) significantly impact yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Used to confirm the piperidine ring structure, fluorine coupling patterns (³JF-H), and hydroxyl proton integration. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (m/z 251.28 for [M+H]<sup>+</sup>) and detects impurities, such as incomplete Boc protection (e.g., m/z 195.15 for deprotected intermediates) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and hydroxyl (-OH stretch at ~3200–3500 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the fluorination or cyclization steps?

  • Troubleshooting Strategies :

  • Fluorination Efficiency : Use anhydrous conditions and catalysts like KF/Al2O3 to enhance fluorine incorporation. Monitor reaction progress via <sup>19</sup>F NMR to detect incomplete fluorination .
  • Cyclization Challenges : Optimize pH (pH 7–8) and temperature (reflux in THF) to stabilize intermediates. Additives like triethylamine can mitigate side reactions (e.g., tert-butyl group cleavage) .
  • Yield Improvement : Scale-down experiments with DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, reaction time) .

Q. How to resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Case Study : Contradictory ¹H NMR signals (e.g., unexpected splitting in piperidine protons) may arise from:

  • Conformational Isomerism : Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria between chair and boat conformations .
  • Trace Solvents or Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .
  • Stereochemical Ambiguity : Employ NOESY or ROESY to confirm spatial relationships between fluorine and hydroxyl groups .

Q. What strategies are employed to evaluate the compound's potential as a kinase inhibitor or bioactive scaffold?

  • Biological Screening :

  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets. Focus on interactions between the hydroxyl group and conserved lysine residues .
  • SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with other carbamates) and test against kinase panels (e.g., EGFR, VEGFR). Monitor IC50 values and selectivity ratios .
  • Metabolic Stability : Assess in vitro microsomal stability (human liver microsomes) to prioritize derivatives with longer half-lives (>60% remaining at 1 hour) .

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